molecular formula C18H19N7OS B6469004 4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640955-61-7

4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6469004
CAS No.: 2640955-61-7
M. Wt: 381.5 g/mol
InChI Key: HYQSMNDJRYTERY-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a piperazine ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzothiazole ring .


Synthesis Analysis

The synthesis of such compounds often involves heterocyclization of substituted amino-triazoles with bifunctional compounds under different experimental settings . The characterization techniques for the chemical structures of all newly synthesized compounds include Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Molecular Structure Analysis

The molecular structure of such compounds can be solved using direct methods by employing SHELXS -97 and the refinement against F2 can be carried out using SHELXL-18 .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be efficiently raised by chromium (VI) oxide to afford the product mostly in elevated yields and in quite short reaction times .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be characterized by FTIR, 1H NMR, and 13C NMR, as well as mass spectral data .

Mechanism of Action

Future Directions

The future directions in the research of such compounds involve further hit-to-lead optimization studies. Replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges . Further studies are needed to explore the full potential of this compound in various applications, especially in the medicinal field .

Properties

IUPAC Name

4-methoxy-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-12-20-21-15-6-7-16(22-25(12)15)23-8-10-24(11-9-23)18-19-17-13(26-2)4-3-5-14(17)27-18/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQSMNDJRYTERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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